N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfur-linked acetamide group attached to a 2,5-dimethylphenyl moiety. The core structure features a thieno[3,2-d]pyrimidin scaffold substituted with a 2-fluorobenzyl group at position 3 and a sulfanyl acetamide chain at position 2.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-7-8-15(2)19(11-14)25-20(28)13-31-23-26-18-9-10-30-21(18)22(29)27(23)12-16-5-3-4-6-17(16)24/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFUKQPMBHPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Fluorinated vs. Chlorinated Substituents
- Target Compound : The 2-fluorobenzyl group provides moderate electronegativity, balancing metabolic stability and target affinity .
- Compound : Substitution with a 4-chlorophenyl group introduces stronger electron-withdrawing effects, which may enhance binding to hydrophobic pockets but reduce solubility due to increased lipophilicity .
Alkoxy vs. Alkyl Substituents
- Compound : The 4-ethoxyphenyl group increases steric bulk and polarity compared to the target’s dimethylphenyl, which may alter pharmacokinetic profiles (e.g., slower metabolism due to ethoxy resistance to oxidation) .
- Target Compound : The 2,5-dimethylphenyl group contributes to higher lipophilicity (predicted LogP ~3.5), favoring passive diffusion across membranes but limiting solubility .
Core Structure Modifications
- Cyclopenta Fusion () : Adds rigidity, possibly enhancing selectivity for sterically constrained targets .
Physicochemical and Hypothetical Pharmacokinetic Profiles
- Solubility : ’s dimethoxyphenyl derivative likely has higher aqueous solubility than the target’s dimethylphenyl due to methoxy polarity .
- Lipophilicity : The target compound’s LogP is estimated to be higher than ’s compound but lower than ’s chlorophenyl analogue.
- Metabolic Stability : Fluorinated groups (target and ) resist oxidative metabolism compared to chlorinated () or ethoxy () groups .
Research Findings and Hypothetical Implications
- Fluorinated Benzyl Groups : Studies on fluorinated acetamide derivatives (e.g., Ahmad et al., 2010) suggest that fluorine enhances binding affinity to kinase targets via electrostatic interactions and improves metabolic stability .
- Dimethoxy vs. Dimethylphenyl : Dimethoxy groups () may improve solubility but reduce blood-brain barrier penetration compared to the target’s dimethylphenyl .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare thieno[3,2-d]pyrimidinone derivatives with sulfanyl acetamide substituents?
- Methodological Answer : A typical synthesis involves condensation reactions between thienopyrimidinone cores and functionalized acetamide precursors. For example, refluxing a thienopyrimidinone scaffold with 2-chloro-N-(substituted phenyl)acetamide in ethanol, catalyzed by sodium acetate, yields sulfanyl acetamide derivatives. Purification is achieved via column chromatography or recrystallization from ethanol-dioxane mixtures . Key intermediates (e.g., nitroarenes or nitroalkenes) may require palladium-catalyzed reductive cyclization to optimize yield .
Q. How is the structural integrity of the synthesized compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation and intermolecular interactions (e.g., hydrogen bonding). Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) are commonly observed for related acetamide derivatives . Complementary techniques include high-resolution NMR (to verify substituent positions) and mass spectrometry (to confirm molecular weight).
Q. What preliminary biological assays are recommended for assessing kinase inhibition potential?
- Methodological Answer : Initial screens often use in vitro kinase inhibition assays targeting CK1 isoforms, given structural similarities to known CK1 inhibitors like 2-((3-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide. IC₅₀ values are determined using ATP-competitive assays with recombinant kinases, followed by cell viability tests in colon cancer lines (e.g., HCT-116) to evaluate cytotoxicity .
Advanced Research Questions
Q. How can regioselective introduction of the sulfanyl group be optimized during synthesis?
- Methodological Answer : Regioselectivity challenges arise due to competing nucleophilic sites on the thienopyrimidinone core. Strategies include:
- Temperature control : Lower temperatures (0–5°C) favor sulfanyl group addition at the 2-position over the 4-position.
- Protecting groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) directs substitution .
- Catalytic systems : Palladium or copper catalysts enhance selectivity in C–S bond formation .
Q. What computational methods resolve contradictions in conformational data between crystallography and NMR?
- Methodological Answer : Discrepancies (e.g., intramolecular hydrogen bonding observed in crystals but not in solution) are addressed via:
- Molecular dynamics (MD) simulations : To model solvent effects on conformation.
- Density Functional Theory (DFT) : Calculates energy minima for folded vs. extended conformers.
- NOESY NMR : Detects through-space interactions in solution, validating simulation results .
Q. How do structural modifications (e.g., fluorobenzyl vs. chlorophenyl groups) impact bioactivity?
- Methodological Answer : Systematic SAR studies compare analogs:
- Fluorine substitution : Enhances metabolic stability and membrane permeability (e.g., 2-fluorobenzyl improves kinase binding vs. 4-chlorophenyl).
- Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to kinase ATP pockets.
- Pharmacokinetic profiling : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic degradation rates .
Q. How should researchers address conflicting bioactivity data across different assay conditions?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ in kinase assays) require:
- Standardized protocols : Uniform ATP concentrations (e.g., 10 µM) and incubation times.
- Orthogonal assays : Confirm results with fluorescence polarization (FP) or surface plasmon resonance (SPR).
- Buffer optimization : Test pH (7.4–8.0) and ionic strength effects on compound solubility .
Notes
- Source Reliability : Data from peer-reviewed journals (e.g., International Journal of Molecular Sciences) and crystallographic databases (e.g., Cambridge Structural Database) were prioritized. Commercial platforms (e.g., BenchChem) were excluded per guidelines.
- Experimental Reproducibility : Detailed synthetic protocols and crystallographic parameters enable replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
